2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene
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Overview
Description
2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 4-methylphenol with tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl group. This is followed by the etherification of the resulting intermediate with 4-methoxyphenol using a suitable etherification agent such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: Known for its antioxidant properties and used as a stabilizer in various industrial applications.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of efficient solution-processed non-doped blue OLEDs.
Uniqueness
2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both tert-butyl and methoxyphenoxy groups enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-6-11-19(18(14-15)20(2,3)4)23-13-12-22-17-9-7-16(21-5)8-10-17/h6-11,14H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSWBNWGGYIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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